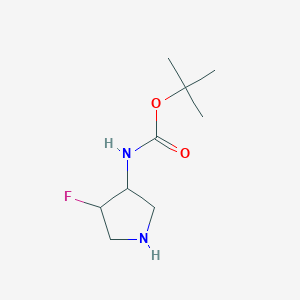

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

CAS No.: 351369-12-5

Cat. No.: VC2261366

Molecular Formula: C9H17FN2O2

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351369-12-5 |

|---|---|

| Molecular Formula | C9H17FN2O2 |

| Molecular Weight | 204.24 g/mol |

| IUPAC Name | tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13) |

| Standard InChI Key | BZSDDSIFAGBZLT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CNCC1F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1F |

Introduction

Chemical Structure and Properties

Molecular Composition

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate is characterized by a pyrrolidine ring system with fluorine substitution at the 4-position and a tert-butyloxycarbonyl (Boc) protected amine at the 3-position. The compound exists in different stereoisomeric forms, with the (3R,4R) and (3S,4R) configurations being the most well-documented variants .

Physical Properties

The compound exhibits distinct physicochemical characteristics that make it valuable for pharmaceutical applications. The base compound has a molecular formula of C9H17FN2O2 with a molecular weight of 204.24 g/mol . When in the hydrochloride salt form, it has a molecular formula of C9H18ClFN2O2 with a molecular weight of 240.7 g/mol .

Stereochemistry

The stereochemistry of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate significantly impacts its properties and applications. The compound features two stereogenic centers at positions 3 and 4 of the pyrrolidine ring, leading to four possible stereoisomers. The most commonly studied configurations include:

| Stereoisomer | CAS Number | Configuration | Molecular Weight |

|---|---|---|---|

| tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate | Parent of 2097061-04-4 | trans | 204.24 g/mol |

| tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate | 1033718-89-6 | trans | 204.24 g/mol |

The stereochemistry plays a crucial role in determining the biological activity and reactivity of these compounds, with different isomers potentially exhibiting varying pharmacological profiles .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate typically involves stereoselective fluorination of pyrrolidine derivatives followed by protection of the amine functionality with a Boc group. Alternative approaches may involve the use of appropriately substituted building blocks that already contain the desired stereochemistry.

Purification Techniques

Purification of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate and its stereoisomers generally employs standard techniques such as column chromatography, crystallization, or preparative HPLC. The hydrochloride salt form can be prepared to enhance stability and solubility characteristics for certain applications .

Analytical Data and Characterization

Spectroscopic Properties

Characterization of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate typically involves multiple spectroscopic techniques:

-

NMR spectroscopy: 1H and 13C NMR provide confirmation of the structure and stereochemistry

-

Mass spectrometry: Confirms molecular weight and fragmentation patterns

-

IR spectroscopy: Identifies key functional groups such as carbamate and C-F bonds

Solubility Profile

The solubility properties of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate vary depending on the specific stereoisomer and salt form. The hydrochloride salt typically exhibits enhanced solubility in polar solvents compared to the free base form . For research applications, stock solutions can be prepared according to the following table:

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 4.1545 mL for 1 mg, 20.7727 mL for 5 mg, 41.5455 mL for 10 mg |

| 5 mM | 0.8309 mL for 1 mg, 4.1545 mL for 5 mg, 8.3091 mL for 10 mg |

| 10 mM | 0.4155 mL for 1 mg, 2.0773 mL for 5 mg, 4.1545 mL for 10 mg |

These values specifically relate to the hydrochloride salt form with a molecular weight of 240.7 g/mol .

Applications in Research and Drug Development

Pharmaceutical Applications

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate serves as an important building block in medicinal chemistry, particularly in the development of:

-

Enzyme inhibitors

-

Receptor modulators

-

Peptidomimetic compounds

The fluorine substitution at the 4-position of the pyrrolidine ring provides unique properties that can enhance metabolic stability, binding affinity, and lipophilicity of the resulting compounds .

Structure-Activity Relationships

The stereochemistry of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate significantly influences its biological activity. Different stereoisomers may exhibit varying degrees of receptor selectivity, enzyme inhibition potency, or pharmacokinetic properties. The (3R,4R) and (3S,4R) configurations, in particular, have been documented to possess distinct biological profiles that can be exploited in drug design .

Role as a Protected Building Block

The tert-butyloxycarbonyl (Boc) protection on the amine functionality makes this compound particularly valuable in multi-step synthetic sequences. The protection can be selectively removed under acidic conditions, allowing for further derivatization of the amine group while maintaining the stereochemistry at the pyrrolidine centers .

Related Compounds

Structural Analogs

Several structural analogs of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate have been reported in the literature, including:

-

tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 97294838) - a piperidine analog with a different ring size

-

Various stereoisomers of the parent compound with different configurations at the 3 and 4 positions

Comparative Properties

The table below compares key properties of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate with its structural analogs:

| Compound | Ring System | Stereochemistry | Molecular Weight | CAS Number |

|---|---|---|---|---|

| tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate | Pyrrolidine | (3R,4R) | 204.24 g/mol | Parent of 2097061-04-4 |

| tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate | Pyrrolidine | (3S,4R) | 204.24 g/mol | 1033718-89-6 |

| tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate | Piperidine | (3R,4S) | 218.27 g/mol | 97294838 |

These structural relationships highlight the diversity of fluorinated heterocyclic carbamates available for pharmaceutical research and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume